9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole
Overview
Description
“9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole” is a chemical compound with the empirical formula C24H24BNO2 and a molecular weight of 369.26 . It’s related to other compounds such as 9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole and 9-Ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole .
Synthesis Analysis
The synthesis of this compound might involve borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It could also involve hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using methods such as X-ray crystallography . The bond lengths and bond angles obtained by the crystallographic analysis should match the DFT optimized structure calculation results, and are within the normal range .Chemical Reactions Analysis
This compound might be involved in reactions such as coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . More specific reactions would depend on the context and the other reactants involved.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 369.26 . More specific properties such as melting point, boiling point, and solubility would depend on experimental measurements .Scientific Research Applications
Near-infrared Indole Carbazole Borate Fluorescent Probes
A study focused on synthesizing novel near-infrared fluorescent probes of carbazole borate ester, including indole, utilizing 9-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-3-carbaldehyde. These probes could have significant implications in fluorescence imaging and sensing applications due to their near-infrared properties (Shen You-min, 2014).
Electron Donors in Organic Synthesis
Another study developed new organic electron-donors derived from carbazole, including compounds like 9-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) carbazole-3-carbaldehyde. These compounds were synthesized through multistep reactions and could serve as key intermediates in synthetic approaches, particularly in organic electronic devices (Elham N. Bifari & R. El-Shishtawy, 2021).
Thermal Stable Blue Phosphorescent OLEDs
A new host material for blue phosphorescent organic light-emitting diodes (OLEDs) was developed using 9,9′-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(9H-carbazole). This study emphasized the enhancement of thermal stability in OLEDs, which is crucial for their longevity and performance (M. Seo & Sungkoo Lee, 2017).
Conjugated Polycarbazoles for Optical Applications
Research on synthesizing high-molecular-weight conjugated polycarbazoles using N-octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole revealed significant developments in their optical, electrochemical, and thermal properties. These properties make them suitable for various applications in optoelectronics (Yaqin Fu & Zhishan Bo, 2005).
Antimicrobial Activities of Carbazole Derivatives
A pivotal study in the field of medicinal chemistry explored the synthesis of new heterocyclic derivatives of 9H-carbazole, demonstrating their potential as antimicrobial agents. This research provides a foundation for developing novel therapeutics based on carbazole chemistry (N. Salih, J. Salimon, & E. Yousif, 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BNO2/c1-23(2)24(3,4)28-25(27-23)19-13-7-10-16-22(19)26-20-14-8-5-11-17(20)18-12-6-9-15-21(18)26/h5-16H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQUPCGBWUTWMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N3C4=CC=CC=C4C5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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